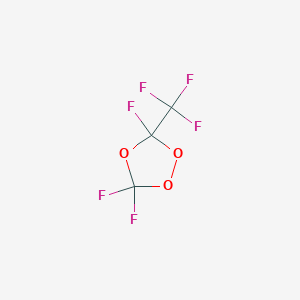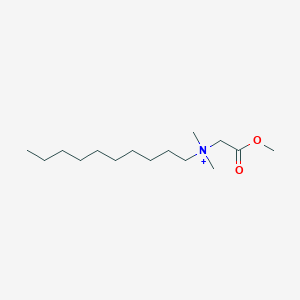![molecular formula C26H34N4O B14301673 11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL CAS No. 113258-25-6](/img/structure/B14301673.png)
11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL is a complex organic compound characterized by the presence of a triazine ring substituted with diphenyl groups and an amino-undecanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL typically involves multiple steps, starting with the formation of the triazine ring. The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. The diphenyl groups are introduced via substitution reactions, followed by the attachment of the amino-undecanol chain through nucleophilic substitution or similar reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazine ring and other functional groups can be reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL involves its interaction with specific molecular targets and pathways. The triazine ring and diphenyl groups can interact with enzymes, receptors, or other biomolecules, modulating their activity. The amino-undecanol chain may facilitate the compound’s solubility and cellular uptake, enhancing its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine: A related compound with similar structural features but different functional groups.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: Another triazine derivative with distinct substituents and applications.
1,2,4,5-Tetrazine, 3,6-diphenyl-: A tetrazine analog with diphenyl groups.
Uniqueness
11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL stands out due to its unique combination of a triazine ring, diphenyl groups, and an amino-undecanol chain. This combination imparts specific chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
113258-25-6 |
|---|---|
Formule moléculaire |
C26H34N4O |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
11-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]undecan-1-ol |
InChI |
InChI=1S/C26H34N4O/c31-21-15-7-5-3-1-2-4-6-14-20-27-26-28-24(22-16-10-8-11-17-22)25(29-30-26)23-18-12-9-13-19-23/h8-13,16-19,31H,1-7,14-15,20-21H2,(H,27,28,30) |
Clé InChI |
HXUKMDUHROARIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=NC(=N2)NCCCCCCCCCCCO)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



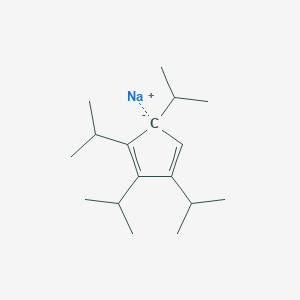
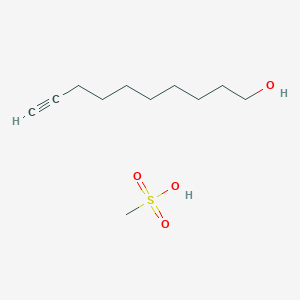
![2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B14301609.png)
![4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol](/img/structure/B14301614.png)
![Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate](/img/structure/B14301628.png)
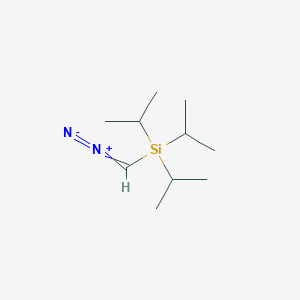
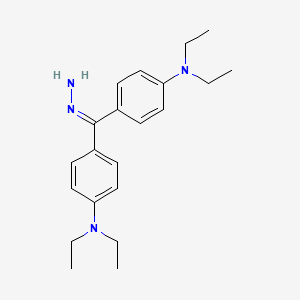
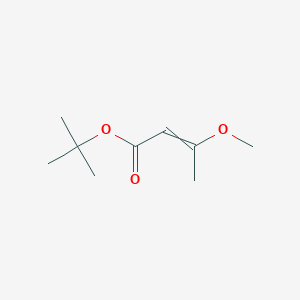
![2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate](/img/structure/B14301648.png)
![1-[(Benzylcarbamoyl)oxy]ethyl acetate](/img/structure/B14301657.png)
![3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride](/img/structure/B14301660.png)
